molecular formula C17H16ClNO B12415373 Asenapine-d7 (Major)

Asenapine-d7 (Major)

Cat. No.: B12415373
M. Wt: 292.8 g/mol
InChI Key: VSWBSWWIRNCQIJ-LOXJFUNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Asenapine-d7 involves the incorporation of deuterium atoms into the asenapine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. One common approach is to use deuterated reagents and solvents during the synthesis process to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of Asenapine-d7 typically involves large-scale synthesis using deuterated starting materials. The process may include multiple steps of purification and quality control to ensure the final product meets the required specifications for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Asenapine-d7, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Asenapine-d7 include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of Asenapine-d7 depend on the specific reaction conditions. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can produce reduced forms of the compound .

Properties

Molecular Formula

C17H16ClNO

Molecular Weight

292.8 g/mol

IUPAC Name

(2R,6R)-9-chloro-3,3,5,5-tetradeuterio-4-(trideuteriomethyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene

InChI

InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-/m0/s1/i1D3,9D2,10D2

InChI Key

VSWBSWWIRNCQIJ-LOXJFUNHSA-N

Isomeric SMILES

[2H]C1([C@@H]2[C@H](C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)C(N1C([2H])([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24

Origin of Product

United States

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